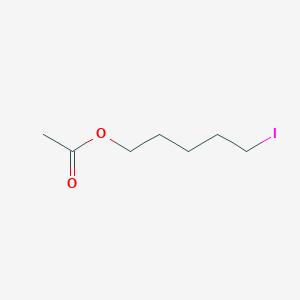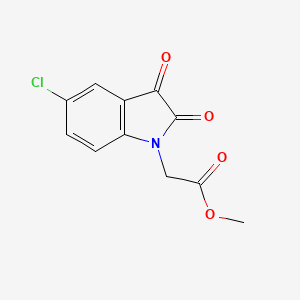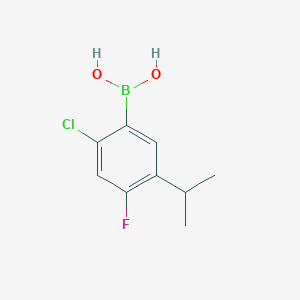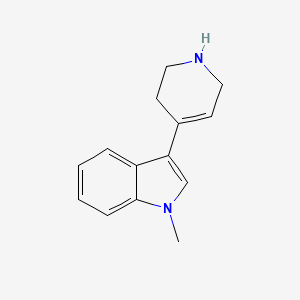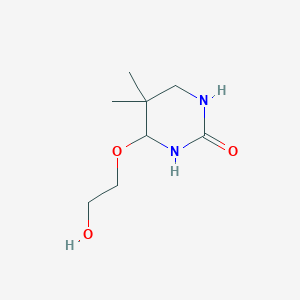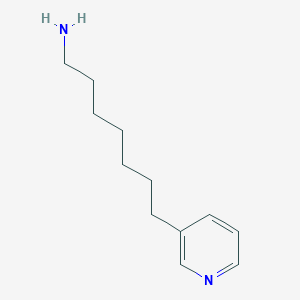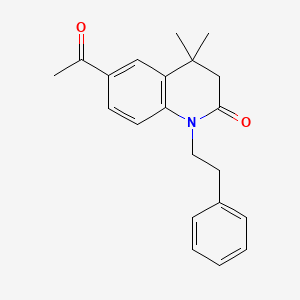
2-Cyano-2-(methoxyimino)acetamide
Descripción general
Descripción
“2-Cyano-2-(methoxyimino)acetamide”, also known as cymoxanil, is an aliphatic nitrogen fungicide . It is used extensively in the agricultural industry, particularly for the protection of vegetables and fruits . The molecular formula of this compound is C7H10N4O3 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-Cyano-2-(methoxyimino)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “2-Cyano-2-(methoxyimino)acetamide” is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 198.1793 .Physical And Chemical Properties Analysis
“2-Cyano-2-(methoxyimino)acetamide” appears as colourless, odourless crystals . It has a density of 1.31 at 25 °C and a melting point of 160-161 °C .Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Long-term consumption of agricultural products that contain residual pesticides like this one can cause a great damage to human health, such as sudden and acute poisoning .
Direcciones Futuras
The future directions of “2-Cyano-2-(methoxyimino)acetamide” could involve the development of improved methods for its detection in various environments. For instance, a dual-channel ratiometric method has been presented for improved colorimetric and fluorometric visualization of this fungicide . This method enables assays to perform on-site and visual detection by observing fluorescence color shades in either aqueous solutions and on wetted filter paper strips .
Propiedades
Número CAS |
60860-24-4 |
|---|---|
Nombre del producto |
2-Cyano-2-(methoxyimino)acetamide |
Fórmula molecular |
C4H5N3O2 |
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
2-amino-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8) |
Clave InChI |
ORQGCZICHIRLTG-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C#N)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


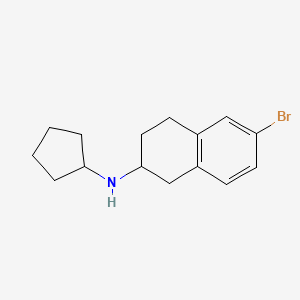

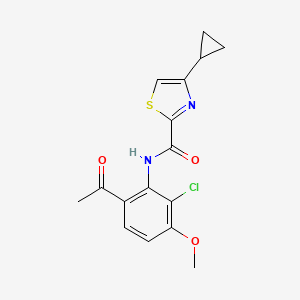

![5-Acetyl-2-aminothieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B8655506.png)
